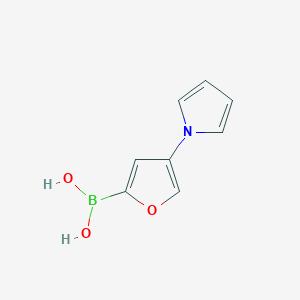
(4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid is an organoboron compound with the molecular formula C8H8BNO3. This compound is notable for its unique structure, which includes both pyrrole and furan rings, making it a valuable intermediate in organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis for the pyrrole ring and the use of palladium-catalyzed coupling reactions for the furan ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
化学反应分析
Types of Reactions
(4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the furan and pyrrole rings.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typical in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable in pharmaceuticals and materials science .
科学研究应用
Chemistry
In chemistry, (4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl structures .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic materials. Its reactivity and stability make it suitable for various applications in material science .
作用机制
The exact mechanism of action of (4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design .
相似化合物的比较
Similar Compounds
- (4-(1H-Pyrrol-1-yl)furan-2-yl)methanol
- (4-(1H-Pyrrol-1-yl)furan-2-yl)amine
- (4-(1H-Pyrrol-1-yl)furan-2-yl)carboxylic acid
Uniqueness
(4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid is unique due to the presence of both pyrrole and furan rings along with the boronic acid group. This combination provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds .
生物活性
(4-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by the presence of a pyrrole and furan moiety, suggests possible interactions with various biological targets, making it an interesting subject for research.
Anticancer Activity
Recent studies have highlighted the anticancer properties of boronic acid derivatives, including this compound. For instance, a synthesized phenyl boronic acid derivative demonstrated significant cytotoxic effects against cancer cell lines, with an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 cells, indicating its potential as an anticancer agent . The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Antibacterial Properties
Boronic acids are recognized for their antibacterial activities. In vitro studies have shown that this compound exhibits efficacy against various bacterial strains, including Escherichia coli. The compound was effective at concentrations around 6.50 mg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections .
Antioxidant Activity
The antioxidant capacity of boronic acids is another area of interest. The compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. Results indicated strong antioxidant activity, which is crucial in mitigating oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds. Studies suggest that modifications to the boronic acid moiety can enhance its interaction with biological targets. For example, variations in substituents on the pyrrole or furan rings can influence the compound's potency and selectivity against specific receptors or enzymes .
Case Studies and Research Findings
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Study 1 | Phenyl boronic acid derivative | Anticancer (MCF-7) | 18.76 µg/mL |
| Study 2 | This compound | Antibacterial (E. coli) | 6.50 mg/mL |
| Study 3 | Boronic ester compound | Antioxidant (DPPH) | IC50: 0.14 µg/mL |
The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in disease processes. For instance, boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with serine or cysteine residues in active sites . This interaction can lead to modulation of signaling pathways critical for cancer cell survival and proliferation.
属性
分子式 |
C8H8BNO3 |
|---|---|
分子量 |
176.97 g/mol |
IUPAC 名称 |
(4-pyrrol-1-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO3/c11-9(12)8-5-7(6-13-8)10-3-1-2-4-10/h1-6,11-12H |
InChI 键 |
IVPHDTYZXQQVTE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CO1)N2C=CC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















